REACTION_SMILES
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[CH3:36][N:37]([CH3:38])[CH:39]=[O:40].[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9]2[c:10](=[O:18])[c:11]([CH2:16][OH:17])[cH:12][o:13][c:14]2[cH:15]1.[ClH:19].[F:20][c:21]1[cH:22][c:23]2[c:24]([c:25]([CH:28]3[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]3)[n:26][o:27]2)[cH:34][cH:35]1>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9]2[c:10](=[O:18])[c:11]([CH2:16][OH:17])[cH:12][o:13][c:14]2[cH:15]1)[N:31]1[CH2:30][CH2:29][CH:28]([c:25]2[c:24]3[c:23]([cH:22][c:21]([F:20])[cH:35][cH:34]3)[o:27][n:26]2)[CH2:33][CH2:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c(CO)coc2cc(OCCCCl)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(C3CCNCC3)noc2c1
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Name
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Type
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product
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Smiles
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O=c1c(CO)coc2cc(OCCCN3CCC(c4noc5cc(F)ccc45)CC3)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |